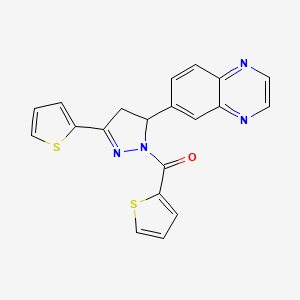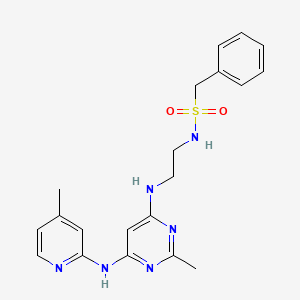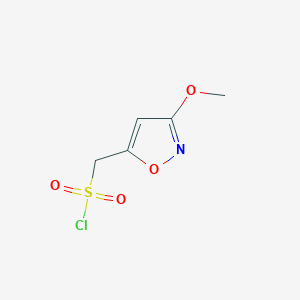![molecular formula C17H21ClN2 B2370246 Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride CAS No. 1029986-95-5](/img/structure/B2370246.png)
Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride is a spirocyclic compound that features a unique structural framework Spirocyclic compounds are characterized by a bicyclic system connected through a single spiro atom, which in this case is an adamantane and indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,3’-indole]-2’-amine hydrochloride typically involves multicomponent reactions and spirocyclization processes. One common method includes the reaction of adamantane derivatives with indole derivatives under specific conditions to form the spirocyclic structure. Microwave-assisted organic synthesis has emerged as a powerful tool for assembling such complex molecular architectures, significantly accelerating reaction rates and improving yields .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve optimizing reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions may produce spirocyclic alcohols.
Wissenschaftliche Forschungsanwendungen
Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and interactions due to its unique structural features and potential bioactivity.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of spiro[adamantane-2,3’-indole]-2’-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with proteins and enzymes in a three-dimensional manner, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: A class of compounds with a spirocyclic structure involving an indole moiety.
Spirooxindole: Compounds featuring a spirocyclic oxindole structure, known for their biological activity and medicinal applications.
Uniqueness
Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride is unique due to the presence of the adamantane moiety, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug discovery and development.
Eigenschaften
IUPAC Name |
spiro[adamantane-2,3'-indole]-2'-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.ClH/c18-16-17(14-3-1-2-4-15(14)19-16)12-6-10-5-11(8-12)9-13(17)7-10;/h1-4,10-13H,5-9H2,(H2,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTHFYWWRTVCJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C4N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2370166.png)

![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)
![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)
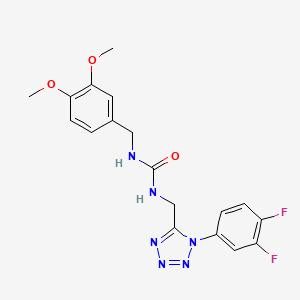
![N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide](/img/structure/B2370174.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2370175.png)
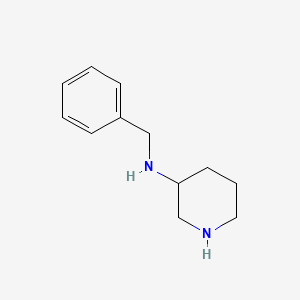
![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)
